molecular formula C11H12BrN B8659456 2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile

2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile

Cat. No.: B8659456
M. Wt: 238.12 g/mol
InChI Key: VGGPNUUNUTWYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C11H12BrN/c1-8-6-9(12)4-5-10(8)11(2,3)7-13/h4-6H,1-3H3

InChI Key

VGGPNUUNUTWYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)(C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(4-bromo-2-methylphenyl)acetonitrile (3.93 g, 18.8 mmol) in anhydrous DMF (35 mL) is added methyl iodide (2.45 mL, 39.4 mmol). The solution is cooled to 0° C. and sodium hydride (60% susp. in oil, 1.47 g, 61.1 mmol) is added in 3 equal portions over 20 min. The reaction mixture is then left stirring and slowly warmed up to room temperature for 18 h. The solution turned to a thick brown-orange paste. At 0° C., water (50 mL) is then slowly added and the solution is extracted with a 2:1 solution of hexane/Et2O (3×50 mL). The organic layer is washed with brine, dried with MgSO4, filtered and concentrated under reduced pressure. The crude is purified by flash-chromatography, eluting with hexane/EtOAc (9:1) to provide the expected product 2-(4-bromo-2-methylphenyl)-2-methylpropanenitrile (3.1 g, 66%) as a clear yellowish oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.40-7.30 (2H, m), 7.16 (2H, d, J=8.5 Hz), 2.63 (3H, s), 1.77 (6H, s).
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (4-bromo-2-methyl-phenyl)-acetonitrile (1.26 g, 6 mmol) from step 3 above in DMF (15 mL) cooled to −10° C. was added a potassium t-butoxide (1.62 g, 14.4 mmol). The reaction was stirred for 15 minutes, iodomethane (0.86 mL, 13.8 mmol) was added slowly. The reaction was stirred for 2 hours then quenched with HOAc (0.51 mL, 9 mmol). The reaction mixture stirred for 20 minutes and mixed with IPE (250 mL) and water (200 mL). The layers were separated, and the aqueous layer was extracted with 3×100 mL IPE. The combined organics were washed with 200 mL water, and then dried over MgSO4. After filtering off the solids, the mother liquor was concentrated to the crude product by rotary evaporation. The residue was purified by flash column chromatography (0% to 75% EtOAc in Hexane) to give the desired product. Yield: 1.28 g, 89%. 1H NMR (400 MHz, CDCl3): δ 1.77 (6 H, s) 2.62 (3 H, s) 7.16 (1 H, d, J=8.59 Hz) 7.31–7.40 (2 H, m).
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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